1-(3-Chlorophenyl)-3-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)thiourea
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Overview
Description
1-(3-chlorophenyl)-3-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)thiourea is a member of thioureas.
Scientific Research Applications
Coordination Chemistry and Biological Properties
1-(3-Chlorophenyl)-3-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)thiourea, as a derivative of thiourea, shares the chemical versatility and biological applications inherent to thiourea and its derivatives. Notably, these compounds have found extensive applications as ligands in coordination chemistry. They exhibit remarkable coordination properties due to the effect of nitrogen substituents on intra- and intermolecular hydrogen-bonding interactions. Transition metal complexes bearing such derivatives have shown promising applications, especially in biological contexts. Recent advances demonstrate the feasibility of high-throughput screening assays and structure–activity analyses for this class of compounds, underscoring their potential in interdisciplinary research realms, combining detailed structural properties with biological applications (Saeed, Flörke, & Erben, 2014).
Chemosensing Applications
Thiourea and its derivatives, including this compound, are pivotal in chemosensor technology due to their nucleophilic S- and N- which facilitate strong inter- and intramolecular hydrogen bonding. This characteristic renders the thiourea moiety a significant component in the detection of various environmental pollutants. Thioureas-based chemosensors have been used for the sensitive and selective detection of anions and neutral analytes in biological, environmental, and agricultural samples. The ability of these chemosensors to detect an extensive range of analytes, including CN-, AcO-, F-, ClO- ions, and neutral analytes like ATP, DCP, and Amlodipine, highlights their versatility and importance in monitoring and managing environmental and biological systems (Al-Saidi & Khan, 2022).
Properties
Molecular Formula |
C20H28ClN3S |
---|---|
Molecular Weight |
378 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)thiourea |
InChI |
InChI=1S/C20H28ClN3S/c21-14-5-3-6-15(11-14)22-20(25)23-16-12-18-9-4-10-19(13-16)24(18)17-7-1-2-8-17/h3,5-6,11,16-19H,1-2,4,7-10,12-13H2,(H2,22,23,25) |
InChI Key |
BREACPWXLAMJQV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3CCCC2CC(C3)NC(=S)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCC(C1)N2C3CCCC2CC(C3)NC(=S)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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